molecular formula C10H15NO2S B071266 Methyl 3-amino-5-tert-butylthiophene-2-carboxylate CAS No. 175137-03-8

Methyl 3-amino-5-tert-butylthiophene-2-carboxylate

Cat. No. B071266
M. Wt: 213.3 g/mol
InChI Key: WHJBGOQJMFAKHY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of Methyl 3-amino-5-tert-butylthiophene-2-carboxylate and its derivatives involves several methods, including halogenation, acylation, and formylation. One approach involves the reaction of methyl thioglycolate with 3-alkoxy-2-aryI(or methyl)sulfonylacrylonitriles in the presence of triethylamine, followed by hydrolysis/decarboxylation, to produce 4-arylsulfonyl-3-carboxamidothiophenes (Stephens, Price, & Sowell, 1999). Another method involves the nitration of methyl-3-hydroxythiophene-2-carboxylate to produce derivatives used in further chemical reactions (Barker, Huddleston, Wood, & Burkitt, 2001).

Molecular Structure Analysis

The crystal structure and computational study of Methyl-3-aminothiophene-2-carboxylate reveal it crystallizes in the monoclinic crystal system with space group P21/c. The structure is characterized by various inter- and intra-interactions, including N–H⋯O and N–H⋯N hydrogen bond interactions, as well as weak C–H⋯S and C–H⋯Cg interactions. Dispersion energy dominates in crystal packing, and the amino and carboxyl groups participate in multiple interactions (Tao et al., 2020).

Chemical Reactions and Properties

Chemical reactions of Methyl 3-amino-5-tert-butylthiophene-2-carboxylate include acetylation, formylation, and bromination, where new substituents enter the molecule, altering its chemical properties. These reactions allow for the preparation of thiophenecarboxylic acids and various derivatives with specific functionalities (Gol'dfarb & Konstantinov, 1958).

Physical Properties Analysis

The physical properties of Methyl 3-amino-5-tert-butylthiophene-2-carboxylate derivatives are influenced by their molecular structure. The introduction of tert-butyl groups and modifications in the thiophene ring affect the compound's stability, crystallinity, and interaction energies within crystal packing. These properties are essential for understanding the compound's behavior in various organic synthesis applications (Tao et al., 2020).

Chemical Properties Analysis

The chemical properties of Methyl 3-amino-5-tert-butylthiophene-2-carboxylate, such as reactivity and functional group transformations, are crucial for its applications in organic synthesis. The compound's ability to undergo various chemical reactions, including N-arylation and coupling reactions, makes it a valuable intermediate for synthesizing a wide range of organic compounds (Rizwan et al., 2015).

Scientific Research Applications

  • Chemical Reactions and Synthesis :

    • Methyl 3-aminothiophene-2-carboxylate (matc) is a key intermediate in organic synthesis, medicine, dyes, and pesticides. Its crystal structure and computational study reveal its potential for various inter- and intra-interactions due to amino and carboxyl groups (Tao et al., 2020).
    • In another study, the preparation of methyl 3-aminothiophene-2-carboxylates through Thorpe cyclization using eco-friendly phase transfer catalysis technique was investigated, highlighting its utility in synthesizing synthetically important compounds (Shah, 2011).
    • The preparation of methyl 1R,2S,5S and 1S,2R,5R 2-amino-5-tert-butyl-cyclopentane-1-carboxylates by parallel kinetic resolution of methyl 5-tert-butyl-cyclopentene-1-carboxylate demonstrates the versatility of related chemical structures in synthetic chemistry (Davies et al., 2003).
  • Pharmaceutical Applications :

    • The synthesis and characterization of alanine functionalized oligo/polythiophenes, involving the reaction of thiophene with alanine methyl ester, suggest applications in developing materials with potential pharmaceutical relevance (McTiernan & Chahma, 2010).
    • A study on fluoro-naphthyridines as antibacterial agents demonstrated that the tert-butyl moiety, similar in structure to methyl 3-amino-5-tert-butylthiophene-2-carboxylate, significantly influences the in vitro and in vivo activity of these compounds, indicating its importance in pharmaceutical applications (Bouzard et al., 1992).
  • Material Science :

    • Research on the crystal structure of methyl 3-aminothiophene-2-carboxylate reveals its potential applications in material science due to its stable nature in air and in the presence of organic solvents, along with the investigation of its optical and electrochemical properties (Tao et al., 2020).

properties

IUPAC Name

methyl 3-amino-5-tert-butylthiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2S/c1-10(2,3)7-5-6(11)8(14-7)9(12)13-4/h5H,11H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHJBGOQJMFAKHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(S1)C(=O)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90380540
Record name Methyl 3-amino-5-tert-butylthiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90380540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-amino-5-tert-butylthiophene-2-carboxylate

CAS RN

175137-03-8
Record name Methyl 3-amino-5-tert-butylthiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90380540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 175137-03-8
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
JE Park, H Lee, P Oliva, K Kirsch, B Kim… - ACS Pharmacology & …, 2023 - ACS Publications
… Methyl 5-(tert-butyl)-3-isothiocyanatothiophene-2-carboxylate 93h was synthesized according to General Procedure H using methyl 3-amino-5-tert-butylthiophene-2-carboxylate 90h as …
Number of citations: 1 pubs.acs.org

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